Cas no 187242-85-9 ((E)-4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one)

(E)-4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one 化学的及び物理的性質
名前と識別子
-
- (E)-4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one
- (E)-4-Dimethylamino-1,1-dimethoxybut-3-en-2-one
- SCHEMBL950271
- 3-Buten-2-one,4-(dimethylamino)-1,1-dimethoxy-
- (3E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one
- EN300-1657499
- (E)-4-(Dimethylamino)-1,1-dimethoxy-but-3-en-2-one
- 4-Dimethylamino-1,1-dimethoxybut-3-en-2-one
- D72665
- E-1,1-Dimethoxy-4-dimethylaminobut-3-en-2-one
- 4-(Dimethylamino)-1 pound not1-dimethoxybut-3-en-2-one
- Z240126786
- DFZIBCAWOSFLFR-AATRIKPKSA-N
- 4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one
- [(1E)-4,4-dimethoxy-3-oxobut-1-en-1-yl]dimethylamine
- AKOS001404348
- 187242-85-9
- A9068
- (4,4-dimethoxy-3-oxobut-1-en-1-yl)dimethylamine
- AS-9616
- CS-W007214
- (3E)-4-(dimethylamino)-1,1-dimethoxy-3-buten-2-one
- (E)-4-Dimethylamino-1,1-dimethoxy-but-3-en-2-
- F8881-7781
- 1,1-Dimethoxy-4-dimethylaminobut-3-en-2-one
- (E)-4-dimethylamino-1,1-dimethoxy-but-3-en-2-one
- A907641
- AMY11925
- 67751-23-9
- 4-dimethylamino-1,1-dimethoxy-3-butene-2-one
- EN300-27582
-
- MDL: MFCD00085024
- インチ: InChI=1S/C8H15NO3/c1-9(2)6-5-7(10)8(11-3)12-4/h5-6,8H,1-4H3/b6-5+
- InChIKey: DFZIBCAWOSFLFR-AATRIKPKSA-N
- SMILES: O=C(/C=C/N(C)C)C(OC)OC
計算された属性
- 精确分子量: 173.10519334g/mol
- 同位素质量: 173.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 5
- 複雑さ: 162
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 0.2
- トポロジー分子極性表面積: 38.8Ų
(E)-4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one Security Information
- Signal Word:Warning
- 危害声明: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- 储存条件:Sealed in dry,2-8°C
(E)-4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1657499-100.0g |
[(1E)-4,4-dimethoxy-3-oxobut-1-en-1-yl]dimethylamine |
187242-85-9 | 95.0% | 100.0g |
$909.0 | 2025-03-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110238-1g |
(E)-4-Dimethylamino-1,1-dimethoxybut-3-en-2-one |
187242-85-9 | 95% | 1g |
¥880 | 2023-04-15 | |
Enamine | EN300-27582-1.0g |
(4,4-dimethoxy-3-oxobut-1-en-1-yl)dimethylamine |
187242-85-9 | 95.0% | 1.0g |
$557.0 | 2025-02-20 | |
Enamine | EN300-1657499-50.0g |
[(1E)-4,4-dimethoxy-3-oxobut-1-en-1-yl]dimethylamine |
187242-85-9 | 95.0% | 50.0g |
$563.0 | 2025-03-21 | |
Enamine | EN300-27582-0.1g |
(4,4-dimethoxy-3-oxobut-1-en-1-yl)dimethylamine |
187242-85-9 | 95.0% | 0.1g |
$490.0 | 2025-02-20 | |
Enamine | EN300-27582-10.0g |
(4,4-dimethoxy-3-oxobut-1-en-1-yl)dimethylamine |
187242-85-9 | 95.0% | 10.0g |
$2393.0 | 2025-02-20 | |
1PlusChem | 1P00ATAH-15g |
(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one |
187242-85-9 | 98% | 15g |
$368.00 | 2024-06-17 | |
Enamine | EN300-27582-0.05g |
(4,4-dimethoxy-3-oxobut-1-en-1-yl)dimethylamine |
187242-85-9 | 95.0% | 0.05g |
$468.0 | 2025-02-20 | |
Enamine | EN300-27582-5g |
(4,4-dimethoxy-3-oxobut-1-en-1-yl)dimethylamine |
187242-85-9 | 90% | 5g |
$1614.0 | 2023-09-10 | |
A2B Chem LLC | AF03721-250mg |
(E)-4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one |
187242-85-9 | 95% | 250mg |
$31.00 | 2024-04-20 |
(E)-4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one 関連文献
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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8. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
(E)-4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-oneに関する追加情報
Chemical Profile of (E)-4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one (CAS No. 187242-85-9)
(E)-4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one, identified by its CAS number 187242-85-9, is a significant compound in the field of organic chemistry and pharmaceutical research. This molecule, featuring a conjugated system with a double bond and an amine group, exhibits unique electronic and steric properties that make it valuable for various synthetic applications. Its structural features, including the presence of two methoxy groups and a dimethylamino substituent, contribute to its reactivity and potential utility in the development of novel chemical entities.
The compound’s molecular structure, characterized by a butenone backbone with functionalized ends, allows for diverse chemical transformations. These include nucleophilic additions, condensations, and cyclizations, which are pivotal in constructing more complex molecules. The dimethylamino group enhances the compound’s basicity, making it a suitable candidate for reactions involving electrophiles or as an intermediate in the synthesis of heterocyclic compounds. Additionally, the 1,1-dimethoxybut-3-en-2-one moiety provides a platform for further functionalization through oxidation or reduction reactions.
In recent years, there has been growing interest in this compound due to its potential applications in pharmaceutical chemistry. Specifically, researchers have explored its role as a building block in the synthesis of bioactive molecules. The conjugated system of (E)-4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one allows for tunable electronic properties, which can be exploited in designing molecules with specific biological activities. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors or as modulators of enzyme activity.
One notable area of research involves the use of (E)-4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one in the development of photopharmacological agents. These agents leverage light activation to modulate biological processes, offering a novel approach to therapeutic intervention. The compound’s ability to undergo photochemical reactions under controlled conditions makes it an attractive candidate for such applications. Studies have demonstrated that its derivatives can exhibit photoswitchable properties, enabling dynamic control over their biological effects.
The pharmaceutical industry has also shown interest in this compound due to its structural similarity to known pharmacophores. By modifying its functional groups, researchers can generate libraries of compounds with tailored properties for drug discovery. The presence of both polar and non-polar regions in (E)-4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one enhances its solubility and bioavailability, making it a promising candidate for oral or topical administration.
From a synthetic chemistry perspective, (E)-4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one serves as a versatile intermediate. Its reactivity allows chemists to construct complex molecular architectures efficiently. For example, it can be used to synthesize macrocyclic compounds or to introduce specific functional groups into larger molecules. The ease with which this compound can be modified underscores its importance in synthetic methodologies.
The compound’s stability under various conditions further enhances its utility in research and industrial applications. It remains inert under standard storage conditions and can be handled without special precautions when proper safety protocols are followed. This stability is crucial for ensuring consistent quality in chemical synthesis and pharmaceutical production.
In conclusion, (E)-4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one (CAS No. 187242-85-9) is a multifaceted compound with significant potential in organic chemistry and pharmaceutical research. Its unique structural features and reactivity make it valuable for constructing novel chemical entities and exploring new therapeutic strategies. As research continues to uncover its applications, this compound is poised to play an increasingly important role in the development of innovative chemical solutions.
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